molecular formula C11H12N4OS B2978682 (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-methylthiophen-2-yl)methanone CAS No. 2034429-76-8

(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-methylthiophen-2-yl)methanone

Cat. No.: B2978682
CAS No.: 2034429-76-8
M. Wt: 248.3
InChI Key: DYYDTLREVOAQLP-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The 1,2,3-triazole ring is known to participate in various chemical reactions due to its stability and unique electronic properties. It can act as a ligand in coordination chemistry, participate in cycloaddition reactions, and undergo N-alkylation .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the 1,2,3-triazole, azetidine, and thiophene rings. For example, the 1,2,3-triazole ring is known for its stability, which could contribute to the compound’s thermal stability .

Future Directions

The future directions for research on this compound could include further exploration of its potential applications, such as its use as a ligand in coordination chemistry, its potential as an enzyme inhibitor, or its potential use in the synthesis of other compounds .

Properties

IUPAC Name

(4-methylthiophen-2-yl)-[3-(triazol-1-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4OS/c1-8-4-10(17-7-8)11(16)14-5-9(6-14)15-3-2-12-13-15/h2-4,7,9H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYYDTLREVOAQLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)N2CC(C2)N3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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